2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane
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Overview
Description
2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a 2-chlorophenyl group attached to an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the diazabicycloheptane core or the chlorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the phenyl ring or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, strong bases for epimerization, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of complex molecules and as a ligand in catalytic reactions.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane: A similar compound with a 4-chlorophenyl group instead of a 2-chlorophenyl group.
7-Oxabicyclo[2.2.1]heptane: A structurally related compound with an oxygen atom in the bicyclic core.
Uniqueness
2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane is unique due to the specific positioning of the chlorophenyl group and the ethyl side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
920531-57-3 |
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Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H17ClN2/c1-9(12-4-2-3-5-13(12)14)16-8-10-6-11(16)7-15-10/h2-5,9-11,15H,6-8H2,1H3 |
InChI Key |
QTEJWFVPNRLGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CC3CC2CN3 |
Origin of Product |
United States |
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